molecular formula C14H11ClN2O3 B1589026 7-Azaindole N-oxide 3-chlorobenzoate CAS No. 611197-49-0

7-Azaindole N-oxide 3-chlorobenzoate

Cat. No. B1589026
Key on ui cas rn: 611197-49-0
M. Wt: 290.7 g/mol
InChI Key: WGCXWHNFXDOYSG-UHFFFAOYSA-N
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Patent
US08841304B2

Procedure details

meta-Chloroperbenzoic acid (“m-CPBA”; 25.4 g, 147 mmol) was added portionwise to 1H-pyrrolo[2,3-b]pyridine (15.0 g, 127 mmol) in 1:2 dimethoxyethane (“DME”):heptane (80:160 mL) at 10° C. The reaction was then stirred at room temperature for 1 hour. The precipitate was filtered and washed with 1:2 DME:heptane. The precipitate was then dried to give 7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium 3-chlorobenzoate (33.0 g, 89.4% yield).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10]O)=[O:9])[CH:3]=1.[NH:12]1[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[CH:14]=[CH:13]1.C(COC)[O:22]C>CCCCCCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([O-:10])=[O:9].[OH:22][N+:17]1[CH:18]=[CH:19][CH:20]=[C:15]2[CH:14]=[CH:13][NH:12][C:16]=12 |f:4.5|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
15 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with 1:2 DME
CUSTOM
Type
CUSTOM
Details
The precipitate was then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.O[N+]1=C2C(=CC=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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